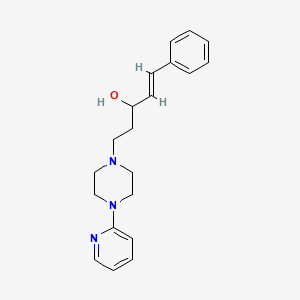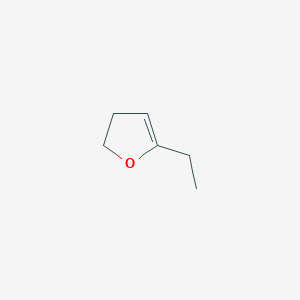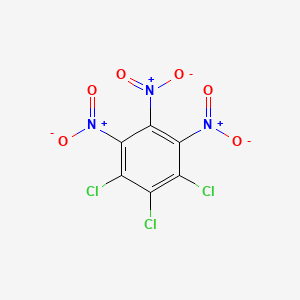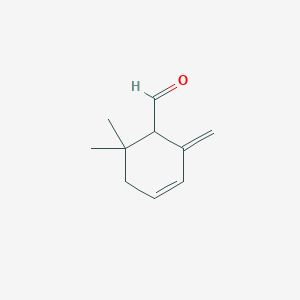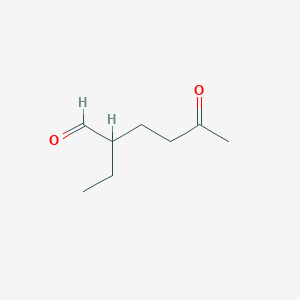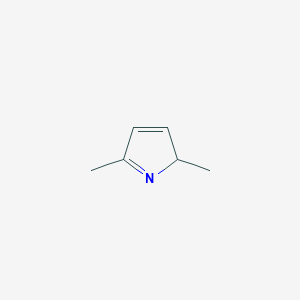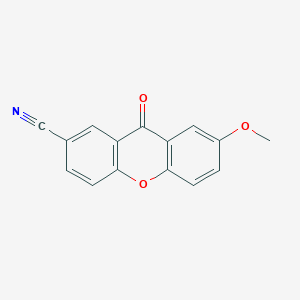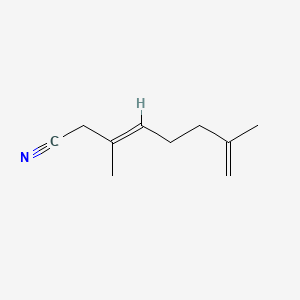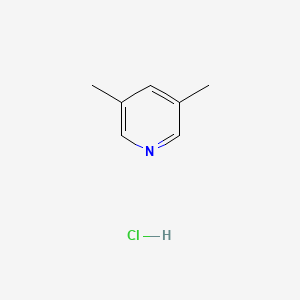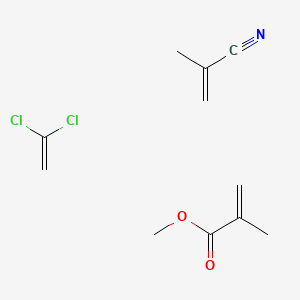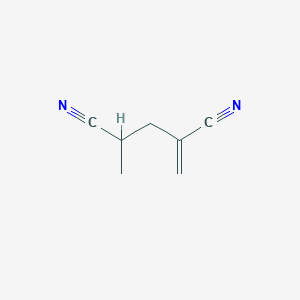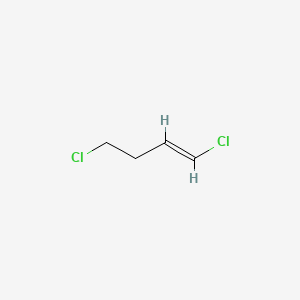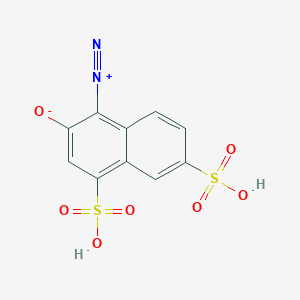
1-Diazonio-4,6-disulfonaphthalen-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-4,6-disulfonaphthalen-2-olate is a diazonium salt derived from naphthalene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Diazonio-4,6-disulfonaphthalen-2-olate is typically synthesized through the diazotization of naphthalene-2-sulfonic acid. The process involves the reaction of naphthalene-2-sulfonic acid with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diazonio-4,6-disulfonaphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amino group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Nucleophiles like water, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acids and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substitution reactions yield various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Diazonio-4,6-disulfonaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Diazonio-4,6-disulfonaphthalen-2-olate involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
- 1-Diazonio-4-sulfonaphthalen-2-olate
- 1-Diazonio-5-sulfonaphthalen-2-olate
- 1-Diazonio-6-sulfonaphthalen-2-olate
Comparison: 1-Diazonio-4,6-disulfonaphthalen-2-olate is unique due to the presence of two sulfonic acid groups, which enhance its solubility and reactivity compared to similar compounds with only one sulfonic acid group. This increased reactivity makes it more versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
33670-72-3 |
|---|---|
Formule moléculaire |
C10H6N2O7S2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
1-diazonio-4,6-disulfonaphthalen-2-olate |
InChI |
InChI=1S/C10H6N2O7S2/c11-12-10-6-2-1-5(20(14,15)16)3-7(6)9(4-8(10)13)21(17,18)19/h1-4H,(H2-,13,14,15,16,17,18,19) |
Clé InChI |
HAQXHQHMHZQPSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CC(=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
